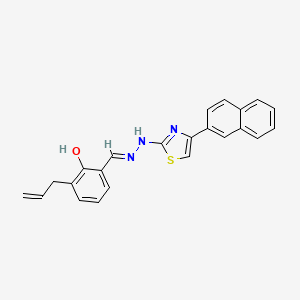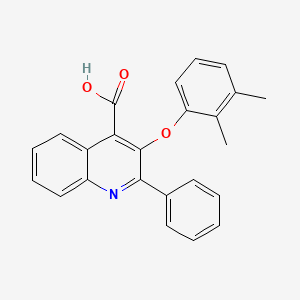![molecular formula C13H19N3O2 B2845020 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide CAS No. 2415461-74-2](/img/structure/B2845020.png)
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide, commonly known as CP-122,721, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of CP-122,721 is not fully understood. However, it has been proposed that the compound acts as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in pain modulation, stress response, and reward processing. By blocking the NOP receptor, CP-122,721 may modulate the activity of the endogenous nociceptin/orphanin FQ system, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
CP-122,721 has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, anxiolysis, and antidepressant-like effects. Additionally, CP-122,721 has been shown to reduce drug-seeking behavior in preclinical models of addiction. However, further studies are needed to fully understand the pharmacological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-122,721 is its high selectivity for the NOP receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. However, one limitation of CP-122,721 is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CP-122,721. One area of interest is the investigation of its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand the pharmacological effects of this compound and its mechanism of action. Finally, the development of more potent and selective NOP receptor antagonists may lead to the discovery of novel therapeutic agents for a range of conditions.
Synthesemethoden
The synthesis of CP-122,721 involves the reaction of 1-cyclopropylpiperidine-4-carboxylic acid with 2-amino-5-cyclopropyl-1,2-oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
CP-122,721 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit analgesic, anxiolytic, and antidepressant properties in animal models. Furthermore, CP-122,721 has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in preclinical studies.
Eigenschaften
IUPAC Name |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-13(17)10-3-5-16(6-4-10)8-11-7-12(18-15-11)9-1-2-9/h7,9-10H,1-6,8H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXHCQPDGXGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

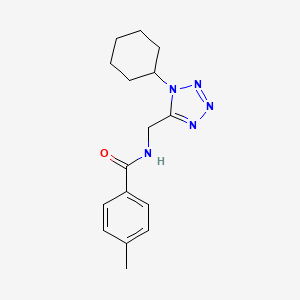
![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)

![N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844942.png)
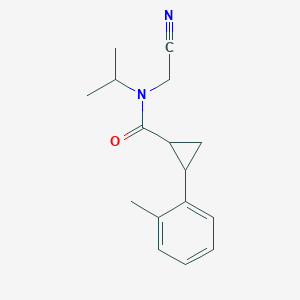
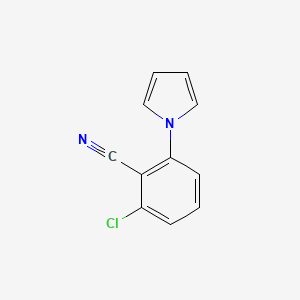

![N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide](/img/structure/B2844948.png)
![3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2844950.png)
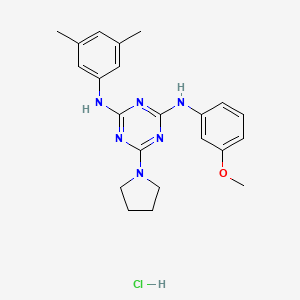
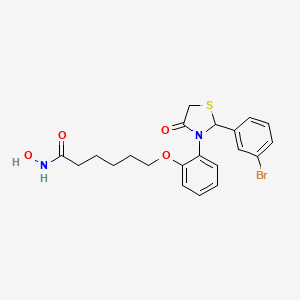
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)
